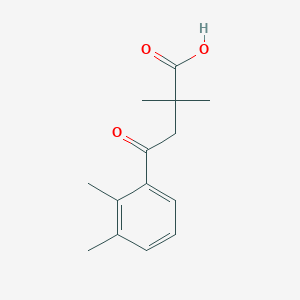

2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid” is a carboxylic acid derivative. It contains a phenyl group (a benzene ring) which is a common functional group in organic chemistry .

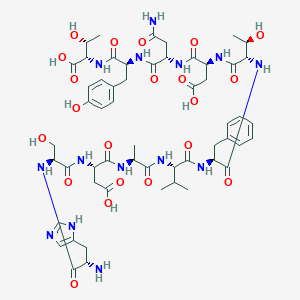

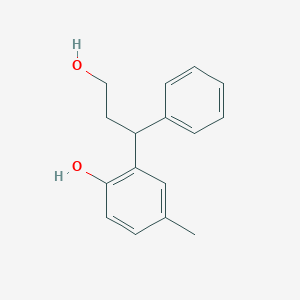

Molecular Structure Analysis

The molecular structure of this compound would include a carboxylic acid group (-COOH), a phenyl group (C6H5-), and several methyl groups (-CH3). The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

Carboxylic acids and their derivatives undergo a variety of chemical reactions, including esterification, amide formation, and reduction to alcohols or aldehydes. The phenyl group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity of Organotin Complexes

Organotin complexes, including those with carboxylic acids like mefenamic acid and 2-[(2,6-dimethylphenyl)amino]benzoic acid, have been scrutinized for their antituberculosis activity. The diversity in structure of the organotin moiety offers a range of biological activities, influenced by the ligand environment, organic groups attached to tin, and the overall compound structure. Triorganotin(IV) complexes are noted for superior antituberculosis activity, attributed to the reduced toxicity associated with the order of organotin compounds (tri > di > mono-organotins) (Iqbal, Ali, & Shahzadi, 2015).

Herbicide Toxicity and Environmental Impact

Research on herbicides, particularly 2,4-D, underscores the environmental and toxicological concerns associated with widespread use. Studies highlight the potential for these compounds to enter natural environments and water sources, posing risks to non-target organisms. The eco-toxicological effects, including the potential lethal impact on various species and concerns about human exposure, underscore the need for mitigation strategies and further exploration of environmental impacts (Islam et al., 2017).

Catalytic Synthesis of Oxygenated Fuels

The catalytic synthesis of polyoxymethylene dimethyl ethers (OME), compounds that are structurally related or relevant to the research context of 2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid, demonstrates the potential for developing oxygenated fuels. These fuels offer advantages in diesel engines, reducing hazardous exhaust emissions and soot formation. Research focuses on developing more efficient catalysts and processes to produce OME with specific chain lengths, highlighting the ongoing efforts to simplify production processes for environmental and efficiency gains (Baranowski, Bahmanpour, & Kröcher, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(2,3-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-6-5-7-11(10(9)2)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACBPOJILMGDBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CC(C)(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645499 |

Source

|

| Record name | 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid | |

CAS RN |

146645-55-8 |

Source

|

| Record name | 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

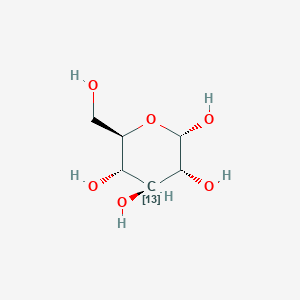

![D-[4-13C]Glucose](/img/structure/B118824.png)